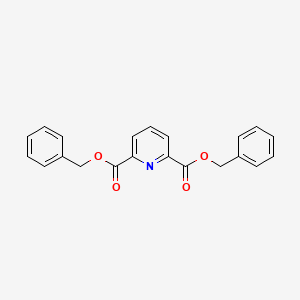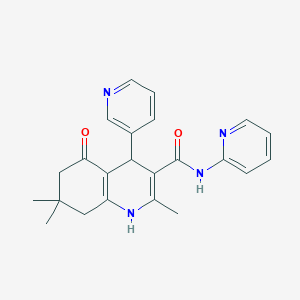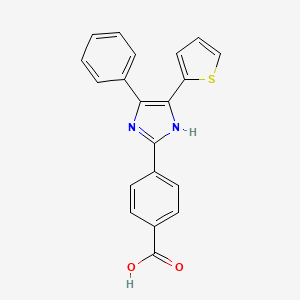![molecular formula C18H16ClNO B15036445 1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B15036445.png)
1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 4-(4-chlorophenoxy)phenyl group and two methyl groups
Preparation Methods
The synthesis of 1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(4-chlorophenoxy)benzaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The 4-(4-chlorophenoxy)benzaldehyde undergoes a condensation reaction with 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is purified using column chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of reaction conditions to enhance yield and reduce production costs. This can include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the chlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethyl-1H-pyrrole can be compared with similar compounds such as:
1-[4-(4-chlorophenoxy)phenyl]ethanone: This compound has a similar chlorophenoxyphenyl group but differs in the presence of an ethanone moiety instead of a pyrrole ring.
2-chloro-4-(4-chlorophenoxy)acetophenone: This compound also contains a chlorophenoxy group but has an acetophenone structure.
The uniqueness of this compound lies in its pyrrole ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H16ClNO |
|---|---|
Molecular Weight |
297.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenoxy)phenyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C18H16ClNO/c1-13-3-4-14(2)20(13)16-7-11-18(12-8-16)21-17-9-5-15(19)6-10-17/h3-12H,1-2H3 |
InChI Key |
LLZOHQYSSTYIAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl]-2-[4-(phenylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B15036366.png)



![2-{1-oxo-3-phenyl-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propan-2-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15036386.png)

![(6Z)-6-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B15036396.png)
![N-[4-(Pyrimidin-2-ylsulfamoyl)-phenyl]-2-o-tolyloxy-acetamide](/img/structure/B15036397.png)
![methyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B15036405.png)
![N'-(4-oxo-3-phenyl-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl)propanehydrazide](/img/structure/B15036413.png)
![methyl 4-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B15036431.png)
![2-[1-(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15036448.png)
![5-[5-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B15036450.png)

